molecular formula C7H10N2O2S2 B1591932 Ethyl 2-(2-aminothiazol-5-ylthio)acetate CAS No. 859522-19-3

Ethyl 2-(2-aminothiazol-5-ylthio)acetate

Cat. No. B1591932
CAS RN: 859522-19-3
M. Wt: 218.3 g/mol
InChI Key: QRIYTBYTQBRMNL-UHFFFAOYSA-N
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Description

Ethyl 2-(2-aminothiazol-5-ylthio)acetate, also known as ETAA, is a synthetic compound . It is a derivative of 2-Aminothiazoles, which are known to be potent cyclin-dependent kinase 5 inhibitors and are therapeutic agents for the treatment of Alzheimer’s disease and other neurodegenerative disorders .


Synthesis Analysis

The synthesis of Ethyl 2-(2-aminothiazol-5-ylthio)acetate can be achieved from 2-Amino-5-bromothiazole monohydrobromide and Ethyl thioglycolate .


Molecular Structure Analysis

The molecular formula of Ethyl 2-(2-aminothiazol-5-ylthio)acetate is C7H10N2O2S2 . The InChI code for this compound is 1S/C7H11N2O2S2/c1-2-11-5(10)4-12-6-3-9-7(8)13-6/h3,13H,2,4H2,1H3,(H2,8,9) .


Chemical Reactions Analysis

The compound is a derivative of 2-Aminothiazoles, which are known to react violently when nitrated with nitric or nitric-sulfuric acids. They are also incompatible with strong oxidizing agents, strong acids, acid chlorides, and acid anhydrides .


Physical And Chemical Properties Analysis

The compound has a predicted boiling point of 368.9±22.0 °C and a predicted density of 1.36±0.1 g/cm3 . It should be stored under inert gas (nitrogen or Argon) at 2–8 °C .

Scientific Research Applications

Anticancer Activity

Ethyl 2-(2-aminothiazol-5-ylthio)acetate is part of the 2-aminothiazole scaffold, which is known for its potential in anticancer drug development. This compound can be used to synthesize derivatives that target various cancer pathways, offering a promising avenue for new cancer therapies .

Antimicrobial Properties

The 2-aminothiazole core of this compound is associated with strong antimicrobial properties. It can be utilized to create new antibiotics that are effective against resistant strains of bacteria, addressing a critical need in the fight against infectious diseases .

Anti-inflammatory Uses

Due to its anti-inflammatory properties, Ethyl 2-(2-aminothiazol-5-ylthio)acetate can be employed in the synthesis of drugs aimed at treating chronic inflammatory conditions, such as arthritis or asthma .

Antioxidant Effects

This compound’s derivatives can exhibit antioxidant effects, which are beneficial in preventing oxidative stress-related diseases. Research in this area could lead to the development of novel antioxidants that help in managing conditions like cardiovascular diseases .

Phosphodiesterase (PDE) Inhibitors

Ethyl 2-(2-aminothiazol-5-ylthio)acetate derivatives have been explored as regulators of phosphodiesterase type 5 (PDE5), which is significant in treating disorders like erectile dysfunction. This application has a substantial impact on improving the quality of life for affected individuals .

COX Inhibitors

The compound has also been investigated for its role as a COX-1/COX-2 inhibitor. By modulating these enzymes, it can contribute to the development of new anti-inflammatory and analgesic medications .

Mechanism of Action

While the specific mechanism of action for Ethyl 2-(2-aminothiazol-5-ylthio)acetate is not mentioned in the search results, 2-Aminothiazoles, a related compound, are known to be potent cyclin-dependent kinase 5 inhibitors .

Safety and Hazards

Ethyl 2-(2-aminothiazol-5-ylthio)acetate is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It is recommended to ensure adequate ventilation, use personal protective equipment as required, and avoid dust formation .

Future Directions

While specific future directions for Ethyl 2-(2-aminothiazol-5-ylthio)acetate were not found in the search results, it is worth noting that related compounds, 2-Aminothiazoles, are being explored as therapeutic agents for the treatment of Alzheimer’s disease and other neurodegenerative disorders . This suggests potential future research directions in medical and pharmaceutical applications.

properties

IUPAC Name

ethyl 2-[(2-amino-1,3-thiazol-5-yl)sulfanyl]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O2S2/c1-2-11-5(10)4-12-6-3-9-7(8)13-6/h3H,2,4H2,1H3,(H2,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRIYTBYTQBRMNL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CSC1=CN=C(S1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10614233
Record name Ethyl [(2-amino-1,3-thiazol-5-yl)sulfanyl]acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10614233
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-(2-aminothiazol-5-ylthio)acetate

CAS RN

859522-19-3
Record name Ethyl 2-[(2-amino-5-thiazolyl)thio]acetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=859522-19-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl [(2-amino-1,3-thiazol-5-yl)sulfanyl]acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10614233
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

5-Bromo-2-aminothiazole (25 g, 96 mmol) and K2CO3 (26.5 g, 192 mmol) was suspended in DMF (50 mL) and stirred at 0° C. Ethyl thioglycolate (11.6 mL, 96 mmol) was added over 10 min. The reaction mixture was allowed to reach room temperature and stirred for a further 13 h. Addition of water (100 mL) and EtOAc (150 mL). Separation of the organic phase followed by extraction of the aqueous phase with EtOAc (2×100 mL). The combined organic phases were washed with aqueous NaHCO3 (200 mL), brine (2×200 mL) and dried (MgSO4), filtered and evaporated. The crude product was dissolved in a small amount of DCM and purified by flash chromatography (ISCO 330 g silica column, eluent A: heptane/B: 2% TEA in EtOAc. Gradient from 30% B->100% B.) to give 50-65% pure (2-aminothiazol-5-ylsulfanyl)acetic acid ethyl ester as a dark red-brown oil.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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